molecular formula C22H28N2O6 B13182664 (1R)-2,3-dihydro-1H-inden-1-amine;(2R,3R)-2,3-dihydroxybutanedioic acid

(1R)-2,3-dihydro-1H-inden-1-amine;(2R,3R)-2,3-dihydroxybutanedioic acid

Cat. No.: B13182664
M. Wt: 416.5 g/mol
InChI Key: MCCOKRGZMMQMIL-NFWIEASKSA-N
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Description

(1R)-2,3-dihydro-1H-inden-1-amine;(2R,3R)-2,3-dihydroxybutanedioic acid is a compound that combines an amine derivative of indene with a dihydroxybutanedioic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-2,3-dihydro-1H-inden-1-amine typically involves the reduction of indanone followed by amination. The dihydroxybutanedioic acid component can be synthesized through the oxidation of butanediol. The reaction conditions often require specific catalysts and controlled environments to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

(1R)-2,3-dihydro-1H-inden-1-amine;(2R,3R)-2,3-dihydroxybutanedioic acid undergoes various chemical reactions including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

(1R)-2,3-dihydro-1H-inden-1-amine;(2R,3R)-2,3-dihydroxybutanedioic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R)-2,3-dihydro-1H-inden-1-amine;(2R,3R)-2,3-dihydroxybutanedioic acid involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. The dihydroxybutanedioic acid component can participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R)-2,3-dihydro-1H-inden-1-amine;(2R,3R)-2,3-dihydroxybutanedioic acid is unique due to its specific combination of an indene-derived amine and a dihydroxybutanedioic acid, which imparts distinct chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C22H28N2O6

Molecular Weight

416.5 g/mol

IUPAC Name

(1R)-2,3-dihydro-1H-inden-1-amine;(2R,3R)-2,3-dihydroxybutanedioic acid

InChI

InChI=1S/2C9H11N.C4H6O6/c2*10-9-6-5-7-3-1-2-4-8(7)9;5-1(3(7)8)2(6)4(9)10/h2*1-4,9H,5-6,10H2;1-2,5-6H,(H,7,8)(H,9,10)/t2*9-;1-,2-/m111/s1

InChI Key

MCCOKRGZMMQMIL-NFWIEASKSA-N

Isomeric SMILES

C1CC2=CC=CC=C2[C@@H]1N.C1CC2=CC=CC=C2[C@@H]1N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Canonical SMILES

C1CC2=CC=CC=C2C1N.C1CC2=CC=CC=C2C1N.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

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